2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
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Biological Activity
The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
This compound features a complex structure that includes a sulfonamide group, a quinoline moiety, and a cyclohepta[b]thiophene framework. The unique arrangement of these functional groups is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer effects. For instance:
- Cell Viability and Proliferation : The compound exhibited significant cytotoxicity against various cancer cell lines, including human colorectal adenocarcinoma (HT-29 and LS180) cells. The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer activity is attributed to the induction of cell cycle arrest in the G1 phase. This was evidenced by the upregulation of cell cycle inhibitors such as p27 KIP1 and downregulation of cyclin D1 and CDK4 proteins . Flow cytometry and Western blot analyses confirmed these findings.
Other Biological Activities
In addition to its anticancer properties, the compound may exhibit other biological activities:
- Antimicrobial Effects : Preliminary data suggest that derivatives related to this compound could possess antimicrobial properties against specific bacterial strains. Further investigations are required to establish the efficacy and mechanisms involved .
- Potential for Immunomodulation : Similar compounds have shown immunomodulatory effects in various studies. The potential for this compound to influence immune responses warrants further exploration .
Case Studies
Study | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Sayed et al. (2018) | HT-29 | 10 | G1 phase arrest via p27 KIP1 upregulation |
Sayed et al. (2018) | LS180 | 5 | Downregulation of cyclin D1 and CDK4 |
ResearchGate Study | A549 (Lung Cancer) | 6.4 | Potential T-type calcium channel inhibition |
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c27-24(30)23-20-9-2-1-3-11-22(20)34-26(23)28-25(31)18-12-14-19(15-13-18)35(32,33)29-16-6-8-17-7-4-5-10-21(17)29/h4-5,7,10,12-15H,1-3,6,8-9,11,16H2,(H2,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJHYFKOQMYDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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